2-amino-N-(3-ethoxypropyl)benzamide chemical properties
2-amino-N-(3-ethoxypropyl)benzamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known and predicted chemical properties of 2-amino-N-(3-ethoxypropyl)benzamide, a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs and computational predictions to offer a thorough profile.
Chemical Identity and Physical Properties
2-amino-N-(3-ethoxypropyl)benzamide is a derivative of benzamide with an amino group at the ortho position of the benzene ring and an N-substituted (3-ethoxypropyl) group.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-N-(3-ethoxypropyl)benzamide | Sigma-Aldrich |
| CAS Number | 923184-33-2 | ChemScene,[1] Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₈N₂O₂ | ChemScene,[1] Sigma-Aldrich |
| Molecular Weight | 222.29 g/mol | Sigma-Aldrich |
| Predicted Melting Point | Not available. Related compounds such as 2-amino-N-propylbenzamide have a melting point of 100-102 °C. | |
| Predicted Boiling Point | Not available. Benzamide has a boiling point of 288 °C.[2] | |
| Predicted Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Solubility in water is predicted to be low. Benzamide is soluble in ethanol. | |
| Appearance | Not specified. Likely a solid at room temperature based on related compounds. | |
| Storage | 2-8 °C | Sigma-Aldrich |
| Purity | 95% | Sigma-Aldrich |
Spectroscopic Properties (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum of 2-amino-N-(3-ethoxypropyl)benzamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show the following signals:
-
Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm, corresponding to the four protons on the disubstituted benzene ring.
-
Amine (NH₂) Protons: A broad singlet, the chemical shift of which is solvent-dependent, corresponding to the primary amino group.
-
Amide (NH) Proton: A triplet in the range of 8.0-8.5 ppm, coupled with the adjacent methylene group.
-
Ethoxypropyl Chain Protons:
-
A triplet corresponding to the methyl (CH₃) group around 1.1 ppm.
-
A quartet corresponding to the methylene (CH₂) group adjacent to the oxygen of the ethoxy group around 3.4-3.5 ppm.
-
Multiplets for the other three methylene (CH₂) groups of the propyl chain and the one adjacent to the amide nitrogen.
-
13C NMR Spectroscopy
The carbon NMR spectrum is predicted to display 10 unique signals corresponding to the carbon atoms in the molecule:
-
Carbonyl Carbon: A signal in the downfield region, typically around 168-170 ppm.
-
Aromatic Carbons: Six signals in the range of 115-150 ppm.
-
Aliphatic Carbons: Signals corresponding to the five carbons of the 3-ethoxypropyl chain, expected in the range of 15-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
N-H Stretching: Two bands for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹. A single band for the secondary amide (N-H) in the same region.
-
C=O Stretching: A strong absorption band for the amide carbonyl group around 1640-1680 cm⁻¹.
-
C-N Stretching: In the region of 1200-1350 cm⁻¹.
-
C-O Stretching: A strong band for the ether linkage around 1050-1150 cm⁻¹.
-
Aromatic C-H Stretching: Above 3000 cm⁻¹.
-
Aromatic C=C Bending: In the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum (e.g., using electrospray ionization - ESI) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 223.29. Fragmentation patterns would likely involve cleavage of the amide bond and the ether linkage.
Experimental Protocols
While a specific protocol for the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide is not published, a general and reliable method can be adapted from the synthesis of other N-substituted 2-aminobenzamides.
Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide
This synthesis can be achieved via the amidation of isatoic anhydride with 3-ethoxypropan-1-amine.
Materials:
-
Isatoic anhydride
-
3-ethoxypropan-1-amine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dioxane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve isatoic anhydride (1 equivalent) in the anhydrous solvent.
-
Slowly add 3-ethoxypropan-1-amine (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-amino-N-(3-ethoxypropyl)benzamide.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compared against the predicted data.
Logical Relationships and Workflows
Synthetic Workflow
The synthesis of 2-amino-N-(3-ethoxypropyl)benzamide from isatoic anhydride and 3-ethoxypropan-1-amine can be visualized as a straightforward two-step process involving nucleophilic acyl substitution followed by the loss of carbon dioxide.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the specific biological activities or signaling pathways associated with 2-amino-N-(3-ethoxypropyl)benzamide. Research into the biological effects of this compound would be a novel area of investigation. Derivatives of 2-aminobenzamide have been explored for various pharmacological activities, suggesting that this compound could also possess interesting biological properties warranting further study.
